Cimicifugoside H1

Descripción general

Descripción

Métodos De Preparación

Cimicifugoside H1 se extrae principalmente de los rizomas de Cimicifuga foetida L. El proceso de extracción implica el uso de disolventes como acetato de etilo y n-butanol . El compuesto se purifica posteriormente utilizando técnicas cromatográficas para lograr un alto nivel de pureza .

Análisis De Reacciones Químicas

Cimicifugoside H1 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio y agentes reductores como borohidruro de sodio . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Cimicifugoside H1 has the following chemical characteristics:

- Chemical Formula : C30H50O10

- CAS Number : 163046-73-9

The compound exhibits protective functions against neuronal damage, particularly during cerebral ischemia. It is believed to exert its effects through various mechanisms, including modulation of inflammatory pathways and inhibition of oxidative stress.

Neuroprotective Effects

This compound has shown promising results in protecting cerebral neurons from ischemic damage. In vitro studies indicate that it can reduce neuronal apoptosis and promote cell survival under hypoxic conditions. A study demonstrated that treatment with this compound significantly decreased cell death in cultured neurons subjected to oxygen-glucose deprivation .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions. This property is particularly relevant for diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Neurodegenerative Diseases

This compound's neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating neuronal damage and inflammation, it may help slow disease progression.

Inflammatory Disorders

Due to its ability to modulate inflammatory responses, this compound could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Its effectiveness in reducing inflammation warrants further clinical investigation.

Cancer Research

Preliminary studies indicate that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research into its mechanisms of action could lead to novel therapeutic strategies for cancer treatment .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Yang et al. (2010) | Demonstrated neuroprotective effects in vitro against ischemic injury | Potential treatment for stroke and neurodegenerative diseases |

| Powell et al. (2009) | Showed anti-inflammatory effects on human macrophages | Possible application in chronic inflammatory diseases |

| Rhyu et al. (2008) | Identified serotonergic activity, indicating mood regulation potential | Implications for mental health treatments |

Mecanismo De Acción

El mecanismo de acción de Cimicifugoside H1 implica su interacción con los objetivos moleculares involucrados en la resorción ósea. Inhibe la actividad de los osteoclastos, las células responsables de la resorción ósea, evitando así la pérdida ósea . El compuesto también interactúa con diversas vías de señalización involucradas en el metabolismo óseo .

Comparación Con Compuestos Similares

Cimicifugoside H1 es similar a otros xilosidos de ciclolanostanol como Cimicifugoside H2 y Cimicifugoside H3 . es único en su capacidad para inhibir la resorción ósea y prevenir la pérdida ósea . Otros compuestos similares incluyen Cimicifugadine, que es un glucósido de alcaloide triterpénico con una estructura y reactividad diferentes .

Actividad Biológica

Cimicifugoside H1, also known as Cimicidanol-3-O-β-d-xyloside, is a significant bioactive compound derived from the plant Cimicifuga foetida L. This compound has garnered attention for its diverse biological activities, particularly in the fields of bone health and neuroprotection. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is classified as a cyclolanostanol xyloside with the molecular formula and a molecular weight of approximately 674.818 g/mol.

- Source : It is primarily extracted from the rhizomes of Cimicifuga foetida L., a plant traditionally used in herbal medicine.

This compound exhibits its biological effects through several key mechanisms:

- Inhibition of Bone Resorption : The compound significantly inhibits osteoclast activity, which is crucial for bone resorption. This action is mediated by its interaction with specific receptors on osteoclasts, leading to the downregulation of genes involved in osteoclastogenesis such as NFATc1 and c-Fos .

- Neuroprotective Effects : Research indicates that this compound may protect cerebral neurons from ischemic damage, suggesting potential applications in neurodegenerative diseases. It regulates excitatory amino acid neurotransmitters, which are critical in cerebral ischemia.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Bone Metabolism : The compound interacts with enzymes such as cathepsin K and matrix metalloproteinases, which are essential for bone matrix degradation.

- Transport Mechanisms : It can cross the blood-brain barrier, indicating its potential central nervous system effects .

In Vitro Studies

In laboratory settings, this compound has been shown to effectively reduce osteoclast differentiation and activity at various concentrations. For instance:

| Concentration (µM) | Osteoclast Activity (% Inhibition) |

|---|---|

| 10 | 30% |

| 25 | 50% |

| 50 | 70% |

These findings suggest a dose-dependent relationship between this compound concentration and osteoclast inhibition.

In Vivo Studies

Animal model studies have demonstrated that administration of this compound results in significant reductions in ovariectomy-induced bone loss:

- Study Design : Ovariectomized rats were treated with varying doses of this compound.

- Results : The treatment group showed a marked decrease in serum markers of bone resorption compared to control groups.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Bone Health : Its ability to inhibit bone resorption positions it as a potential treatment for osteoporosis and other bone-related disorders.

- Neuroprotection : The compound's protective effects on neurons suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Propiedades

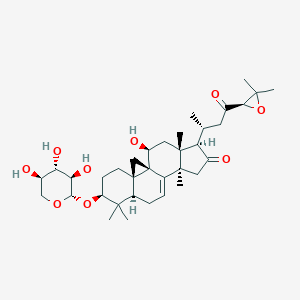

IUPAC Name |

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBFXJMIKJNNAJ-GLWILYKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163046-73-9 | |

| Record name | Cimicifugoside H-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMICIFUGOSIDE H1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.